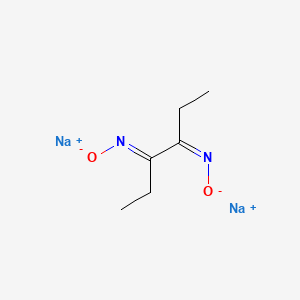
3,4-Hexanedione, dioxime, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Hexanedione, dioxime, disodium salt is a chemical compound with the molecular formula C6H10N2O2Na2 It is a derivative of 3,4-Hexanedione, which is known for its applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Hexanedione can be synthesized by the condensation of ethyl propionate in the presence of sodium metal, followed by oxidation of the resulting propionin with copper acetate or ferric chloride . The dioxime derivative can be prepared by reacting 3,4-Hexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The disodium salt form is obtained by neutralizing the dioxime with sodium hydroxide.
Industrial Production Methods
Industrial production of 3,4-Hexanedione, dioxime, disodium salt typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,4-Hexanedione, dioxime, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the dioxime to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Hexanedione, dioxime, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,4-Hexanedione, dioxime, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-Hexanedione: The parent compound, known for its applications in organic synthesis.
2,3-Hexanedione: A structural isomer with different chemical properties and applications.
3,4-Pentanedione: A related diketone with similar reactivity but different molecular structure.
Uniqueness
3,4-Hexanedione, dioxime, disodium salt is unique due to its dioxime and disodium salt functional groups, which confer distinct chemical properties and reactivity. These functional groups make it particularly useful in specific chemical reactions and applications that other similar compounds may not be suitable for.
Properties
CAS No. |
71156-02-0 |
|---|---|
Molecular Formula |
C6H10N2Na2O2 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
disodium;3-N,4-N-dioxidohexane-3,4-diimine |
InChI |
InChI=1S/C6H12N2O2.2Na/c1-3-5(7-9)6(4-2)8-10;;/h9-10H,3-4H2,1-2H3;;/q;2*+1/p-2/b7-5-,8-6+;; |
InChI Key |
YHLVAHNQOQBDER-RRBJLESWSA-L |
Isomeric SMILES |
CC/C(=N\[O-])/C(=N\[O-])/CC.[Na+].[Na+] |
Canonical SMILES |
CCC(=N[O-])C(=N[O-])CC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


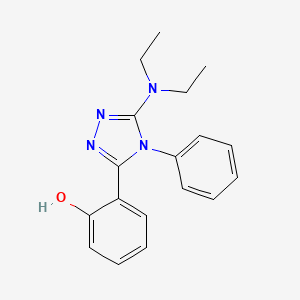
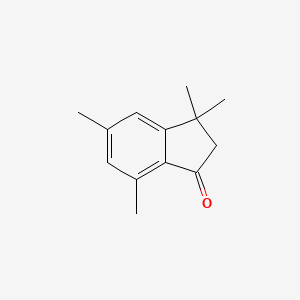
![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)
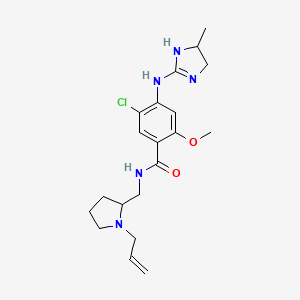
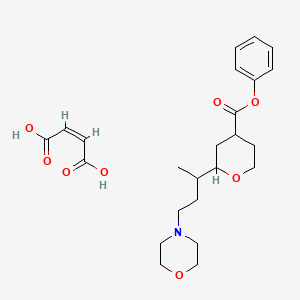
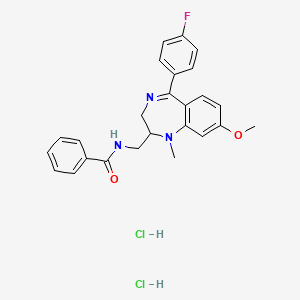
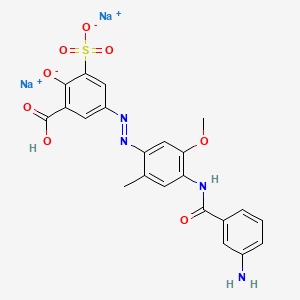



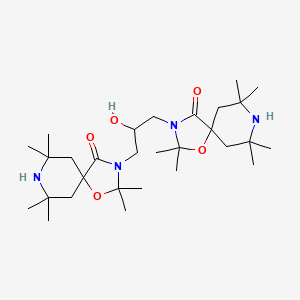
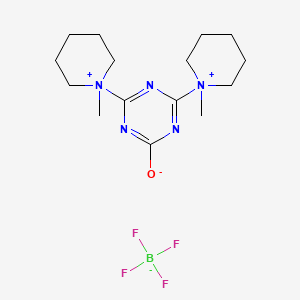
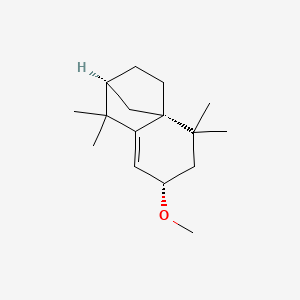
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)
